
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and 2-methoxy-1-methylethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 6-fluoroquinoline with a suitable reagent to introduce the cyano group.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxy-1-methylethylamine to form the desired carboxamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted quinoline derivatives.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive quinoline derivatives.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxyacetamide
- N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide
Uniqueness
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is unique due to the presence of the fluoroquinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-6-fluoroquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-15(8-17,9-21-2)19-14(20)12-7-11(16)6-10-4-3-5-18-13(10)12/h3-7H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUIACZOUWFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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